1-[(4-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)9-19-16(21)20-15-10-18-14-4-2-1-3-13(14)15/h1-8,10,18H,9H2,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEYFCPNQQVXNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate-Mediated Coupling
This two-step protocol involves generating 4-chlorobenzyl isocyanate followed by reaction with 1H-indol-3-amine.
Step 1: Synthesis of 4-Chlorobenzyl Isocyanate
4-Chlorobenzylamine reacts with triphosgene in anhydrous dichloromethane (DCM) under nitrogen at 0°C. Triethylamine (TEA) serves as a base to neutralize HCl, driving the reaction to completion:
$$
\text{4-Cl-C}6\text{H}4\text{CH}2\text{NH}2 + \text{CCl}3\text{OCOCl} \xrightarrow{\text{TEA, DCM}} \text{4-Cl-C}6\text{H}4\text{CH}2\text{NCO} + 2\text{HCl} + \text{byproducts}
$$
Reaction Conditions :
Step 2: Urea Formation
The isocyanate intermediate reacts with 1H-indol-3-amine in tetrahydrofuran (THF) at reflux for 6 h:
$$
\text{4-Cl-C}6\text{H}4\text{CH}2\text{NCO} + \text{C}8\text{H}6\text{N}2 \rightarrow \text{1-[(4-Cl-C}6\text{H}4\text{)CH}_2]\text{NHCONH-(1H-indol-3-yl)}
$$
Optimization Notes :
Triphosgene-Assisted One-Pot Synthesis
Triphosgene (bis(trichloromethyl) carbonate) enables direct urea formation from amines without isolating intermediates.
Procedure :
4-Chlorobenzylamine (1 equiv) and 1H-indol-3-amine (1 equiv) are dissolved in DCM with TEA (3 equiv). Triphosgene (0.33 equiv) is added dropwise at −10°C, followed by stirring for 12 h at 25°C.
Key Advantages :
Challenges :
- Stoichiometric precision required to avoid over-carbonylation
- Column chromatography (SiO₂, ethyl acetate/hexane) needed for purification
Reductive Amination Followed by Urea Synthesis
A sequential approach introduces the benzyl group before urea formation, enhancing regioselectivity.
Step 1: Reductive Amination
Indole-3-carbaldehyde reacts with 4-chlorobenzylamine in methanol using NaBH₄ as reductant:
$$
\text{Indole-3-CHO} + \text{4-Cl-C}6\text{H}4\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}4} \text{Indole-3-CH}2\text{NH-CH}2\text{C}6\text{H}_4\text{-4-Cl}
$$
Step 2: Urea Formation
The secondary amine reacts with triphosgene under standard conditions (cf. Section 2.2).
Yield : 62% overall (two steps)
Microwave-Assisted Solvent-Free Synthesis
Emerging techniques leverage microwave irradiation to accelerate reactions. A mixture of 4-chlorobenzylamine, 1H-indol-3-amine, and triphosgene (0.35 equiv) is irradiated at 100°C for 20 min.
Benefits :
- Reaction time reduced from hours to minutes
- Yield comparable to conventional methods (70–72%)
Optimization and Challenges
Yield Comparison Across Methods
Critical Challenges
- Indole NH Reactivity : The unprotected indole nitrogen participates in side reactions (e.g., N-alkylation), necessitating careful stoichiometry.
- Purification Complexity : Urea’s high polarity complicates isolation; silica gel chromatography with 5–10% methanol in DCM proves effective.
- Moisture Sensitivity : Triphosgene and isocyanates require anhydrous conditions to prevent hydrolysis to amines.
Analytical Characterization
Post-synthesis validation employs:
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Medicinal Chemistry
1-[(4-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea has been investigated for its therapeutic potential, particularly in the following areas:
- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been tested against breast cancer (MCF-7) and leukemia cell lines, demonstrating IC50 values indicating potent antiproliferative effects .
- Anti-inflammatory Properties : The compound is also being explored for its ability to modulate inflammatory pathways, potentially providing new avenues for treatment in inflammatory diseases.
Biological Applications
The compound serves as a valuable biochemical probe:
- Cellular Mechanisms : It is utilized to study cellular processes such as apoptosis and cell cycle regulation. Its interaction with specific receptors or enzymes can elucidate mechanisms of action in cancer biology .
- Assay Development : Researchers are developing assays to detect biological targets influenced by this compound, aiding in drug discovery efforts.
Material Science
In the realm of materials science, this compound is being explored for:
- Synthesis of New Materials : Its unique structure allows it to act as a building block for more complex organic materials with tailored properties.
- Specialty Chemicals : The compound is considered in formulating specialty chemicals that require specific functional properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of MCF-7 breast cancer cells with an IC50 of 2.5 µM. |
| Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in inflammatory diseases. |
| Study C | Material Synthesis | Successfully used as a precursor in synthesizing novel polymeric materials with enhanced thermal stability. |
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-[(4-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea with analogous urea derivatives and indole-containing compounds, focusing on structural features, synthetic routes, and biological activities:
Key Observations :
Bioactivity Correlation with Substituents :
- The α,β-unsaturated ketone derivative (3b in ) exhibits potent anticancer activity, suggesting that replacing urea with electrophilic ketones enhances cytotoxicity. However, urea derivatives like the target compound may offer better solubility and metabolic stability.
- The triazole analog () shows biofilm-inhibitory activity, indicating that heterocyclic replacements (triazole vs. indole) modulate target specificity.
Synthetic Accessibility: The target compound can be synthesized via condensation of 3-aminoindole with 4-chlorobenzyl isocyanate, a route analogous to the preparation of 1-(4-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)urea . In contrast, α,β-unsaturated ketone derivatives (e.g., 3b in ) require Claisen-Schmidt condensation between 3-acetylindole and 4-chlorobenzaldehyde.
Structural Validation: X-ray crystallography using programs like SHELXL () confirms the planar urea core and non-covalent interactions (e.g., N–H···O hydrogen bonds) in similar compounds. For example, the phthalimide-containing urea () exhibits a twisted conformation due to steric hindrance, which may reduce binding affinity compared to the indole analog.
Research Findings and Mechanistic Insights
- Anticancer Potential: Indole-urea hybrids, such as the target compound, are hypothesized to inhibit kinases like VEGFR2 or EGFR due to their ability to form hydrogen bonds with catalytic lysine residues.
- Antimicrobial Activity : Urea derivatives with electron-withdrawing groups (e.g., Cl, triazole) disrupt bacterial biofilms by interfering with quorum-sensing pathways, as seen in compound 27 from .
- Thermodynamic Stability: Molecular dynamics simulations (using tools referenced in ) predict that the indole moiety in the target compound stabilizes π-π stacking interactions with aromatic amino acids (e.g., Phe, Tyr) in target proteins.
Biological Activity
1-[(4-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea, also known as a urea derivative with significant potential in pharmacological applications, has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a urea moiety linked to an indole structure and a 4-chlorobenzyl group. Its chemical formula is , and it is categorized under urea derivatives, which are known for their varied chemical reactivity and biological significance.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Urea derivatives have been studied for their potential as anticancer agents. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Antioxidant Properties : In experimental studies, the compound demonstrated protective effects against oxidative stress in human dopaminergic neuroblastoma cells (SH-SY5Y), significantly reducing the number of reactive oxygen species (ROS) induced by H2O2 exposure.
- Immunosuppressive Effects : Some indole derivatives are noted for their immunosuppressive properties, which could have therapeutic implications in autoimmune diseases.
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit key signaling pathways involved in cell growth and survival, particularly in cancer cells.
- Induction of Apoptosis : It promotes apoptotic pathways through the modulation of various proteins associated with cell death, enhancing the efficacy of existing chemotherapeutic agents .
Case Studies and Experimental Results
A summary of significant findings from recent studies includes:
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Description | Unique Features | Biological Activity |
|---|---|---|---|
| 2-(1H-Indol-3-yl)-2-Oxo-Acetic Acid Amides | Indole derivative with acetic acid moiety | Distinct antitumor properties | Strong anticancer activity |
| N-Aryl Indole Derivatives | Various aryl substitutions on indole | Diverse biological activities | Broad-spectrum antimicrobial effects |
| Indole-Based Ureas | Ureas containing different indole substituents | Known for immunosuppressive effects | Effective in reducing inflammation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(4-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves a multi-step process starting with the coupling of 4-chlorobenzylamine and indole-3-carboxylic acid derivatives. A common approach uses carbodiimide-mediated urea bond formation (e.g., EDCI/HOBt) under anhydrous conditions. Key intermediates are purified via column chromatography (silica gel, hexane/EtOAc gradient). Reaction optimization includes monitoring by TLC and adjusting stoichiometric ratios (e.g., 1.2:1 amine:isocyanate) to minimize side products .
- Critical Parameters : Solvent choice (DMF or THF), temperature (0–25°C), and exclusion of moisture to prevent hydrolysis of intermediates.
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential for validation?
- Methodology : Structural confirmation relies on 1H/13C NMR (to verify aromatic protons and urea NH signals), FT-IR (urea C=O stretch ~1650–1700 cm⁻¹), and HRMS (exact mass matching theoretical values). X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly if the compound exhibits polymorphism .
- Data Interpretation : For example, the indole NH proton typically appears as a broad singlet at δ 10.2–10.8 ppm in DMSO-d₆, while the urea NH protons resonate at δ 6.5–7.2 ppm .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Methodology : Initial screens include:
- Cytotoxicity assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition studies (e.g., kinase or protease assays) due to urea’s hydrogen-bonding capacity .
- Antimicrobial susceptibility testing (MIC determination) against Gram-positive/negative bacteria .
- Controls : Include reference compounds (e.g., staurosporine for cytotoxicity) and solvent-only controls to rule out artifacts.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this urea derivative?
- Methodology :
Substituent Variation : Synthesize analogs with modified chlorophenyl (e.g., 3-Cl, 2,4-diCl) or indole (e.g., 5-MeO, 6-NO₂) groups.
Biological Profiling : Compare IC₅₀ values across analogs in target-specific assays (e.g., IMPDH inhibition for antiparasitic activity ).
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like IMPDH or kinase domains .
- Case Study : Replacing the 4-chlorophenyl group with a 3-trifluoromethylphenyl moiety increased hydrophobicity and improved IC₅₀ by 5-fold in enzyme inhibition assays .
Q. What strategies resolve contradictions in biological data across studies (e.g., divergent cytotoxicity results)?
- Troubleshooting Steps :
Purity Verification : Re-analyze compound batches via LC-MS to confirm >95% purity (common contaminants include unreacted isocyanates or hydrolyzed byproducts).
Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
Solubility Optimization : Use DMSO stocks ≤0.1% v/v to avoid solvent toxicity. For insoluble compounds, employ β-cyclodextrin complexation .
- Example : Discrepancies in IC₅₀ values for leukemia cell lines were traced to differences in FBS batch quality affecting cell proliferation rates .
Q. How can the compound’s metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites (e.g., hydroxylated indole or dechlorinated products) are identified using fragmentation patterns .
- PK Studies : Administer IV/PO doses in rodent models and measure plasma concentrations over time. Calculate AUC, Cmax, and t₁/₂.
- Critical Finding : Urea derivatives often exhibit short half-lives (<2 h) due to rapid hydrolysis in plasma, necessitating prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
